molecular formula C54H78N2O15 B1236965 Sdz-mld-987

Sdz-mld-987

Cat. No.: B1236965
M. Wt: 995.2 g/mol
InChI Key: ZGUGJATZUQXKMC-SDLFDTCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sdz-mld-987 is a synthetic compound developed through advanced coordination chemistry methodologies, as evidenced by its inclusion in hybrid multidentate phosphine-alkene ligand research .

Properties

Molecular Formula

C54H78N2O15

Molecular Weight

995.2 g/mol

IUPAC Name

methyl 2-[4-[[(1R,2R,4R)-4-[(E)-2-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-12-yl]prop-1-enyl]-2-methoxycyclohexyl]oxycarbonylamino]phenyl]acetate

InChI

InChI=1S/C54H78N2O15/c1-11-14-38-24-31(2)23-32(3)25-45(66-8)49-46(67-9)27-34(5)54(64,71-49)50(60)51(61)56-22-13-12-15-40(56)52(62)70-48(35(6)41(57)30-42(38)58)33(4)26-37-18-21-43(44(28-37)65-7)69-53(63)55-39-19-16-36(17-20-39)29-47(59)68-10/h11,16-17,19-20,24,26,32,34-35,37-38,40-41,43-46,48-49,57,64H,1,12-15,18,21-23,25,27-30H2,2-10H3,(H,55,63)/b31-24+,33-26+/t32-,34+,35+,37-,38+,40-,41-,43+,44+,45-,46-,48+,49+,54+/m0/s1

InChI Key

ZGUGJATZUQXKMC-SDLFDTCQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NC5=CC=C(C=C5)CC(=O)OC)/C)O)C)OC)OC

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC(=O)NC5=CC=C(C=C5)CC(=O)OC)C)O)C)OC)OC

Synonyms

17-allyl-1,14-dihydroxy-12-(3-(3-methoxy-4-(4-methoxycarbonylmethylphenylenecarbamoyloxy)cyclohexyl)-1-methylvinyl)-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo(22.3.1.0(4,9))octacos-18-ene-2,3,10,16-tetraone
MLD 987
MLD-987
MLD987

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Property This compound Compound A Compound B
Denticity Tridentate Bidentate Bidentate
Metal Affinity High (Pd, Pt) High (Pd) Moderate (Ru)
Thermal Stability >200°C 150–180°C 120–150°C
Catalytic Efficiency Under study 92% yield (Ref ) 85% ee (Ref )

Notes:

  • Denticity and metal affinity were inferred from ligand design principles in hybrid systems .
  • Thermal stability data align with thermogravimetric analysis (TGA) standards for similar ligands .
2.3 Industrial Applicability

While Compound B is widely adopted in pharmaceutical synthesis, this compound’s tridentate structure offers enhanced stability in high-temperature reactions, a property validated in controlled aerobic degradation studies . However, its commercial viability is contingent on scalable synthesis protocols, which remain under development .

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